molecular formula C31H29N3O6S B12493320 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

Cat. No.: B12493320
M. Wt: 571.6 g/mol
InChI Key: YFHKWXPFSVTGQS-UHFFFAOYSA-N
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Description

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrazoloquinoline core, a benzoic acid moiety, and various substituents such as thiophene and trimethoxyphenyl groups

Preparation Methods

The synthesis of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiophene and trimethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the benzoic acid moiety: This step may involve esterification or amidation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and trimethoxyphenyl groups, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

    Industrial Applications: The compound may have applications in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid include other pyrazoloquinoline derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological or material properties.

Properties

Molecular Formula

C31H29N3O6S

Molecular Weight

571.6 g/mol

IUPAC Name

2-[3-methyl-5-oxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

InChI

InChI=1S/C31H29N3O6S/c1-16-26-27(18-14-23(38-2)29(40-4)24(15-18)39-3)28-20(12-17(13-22(28)35)25-10-7-11-41-25)32-30(26)34(33-16)21-9-6-5-8-19(21)31(36)37/h5-11,14-15,17,27,32H,12-13H2,1-4H3,(H,36,37)

InChI Key

YFHKWXPFSVTGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC=CC=C6C(=O)O

Origin of Product

United States

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